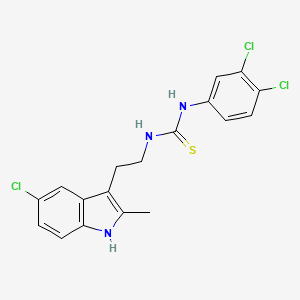

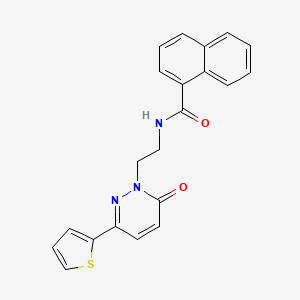

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a tyrosine kinase inhibitor that specifically targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in many cellular processes such as cell growth, differentiation, and apoptosis, and is frequently dysregulated in various diseases including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Synthesis and Characterization

Thiourea derivatives, including those with chlorophenyl groups, have been synthesized and characterized through various spectroscopic techniques such as IR, 1H, and 13C NMR. These compounds often exhibit distinct structural and vibrational properties, as demonstrated in studies where thiourea derivatives crystallized in specific systems showing trans-cis configurations and significant stretching vibrations indicative of their molecular structure (Yusof et al., 2010).

Catalytic and Reactive Properties

Research has also focused on the catalytic and reactive properties of thiourea derivatives. For example, copper(I) complexes containing thiourea ligands have shown potential as catalysts in oxidation reactions, illustrating the versatility of thiourea compounds in facilitating various chemical transformations (Gunasekaran et al., 2017). Additionally, thioureas have been studied for their role in cycloaddition reactions, offering efficient routes to diverse compounds, which points towards the utility of thiourea derivatives in synthetic organic chemistry (Xie et al., 2019).

Biological and Pharmacological Applications

Beyond their chemical properties, thiourea derivatives have been explored for their biological and pharmacological applications. Some studies have highlighted their potential as enzyme inhibitors and sensors for mercury, underscoring the biomedical relevance of thiourea compounds (Rahman et al., 2021). These findings suggest the possibility of leveraging the unique properties of thiourea derivatives, including those structurally similar to 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea, for diverse scientific and therapeutic applications.

properties

IUPAC Name |

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3,4-dichlorophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl3N3S/c1-10-13(14-8-11(19)2-5-17(14)23-10)6-7-22-18(25)24-12-3-4-15(20)16(21)9-12/h2-5,8-9,23H,6-7H2,1H3,(H2,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWYIKRWDOJNRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2671545.png)

![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2671546.png)

![4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2671547.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2671548.png)

![2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid](/img/structure/B2671549.png)

![3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2671553.png)

![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)

![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2671559.png)